molecular formula C23H28FN3O3S B4645492 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

Cat. No.: B4645492
M. Wt: 445.6 g/mol
InChI Key: ZJGOPKZYVGIYHN-UHFFFAOYSA-N
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Description

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE involves multiple steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further functionalized to introduce the fluorophenyl and pyrrolidine-1-sulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is unique due to the presence of both the fluorophenyl and pyrrolidine-1-sulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S/c24-21-5-1-2-6-22(21)25-15-17-26(18-16-25)23(28)12-9-19-7-10-20(11-8-19)31(29,30)27-13-3-4-14-27/h1-2,5-8,10-11H,3-4,9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOPKZYVGIYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
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1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE

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